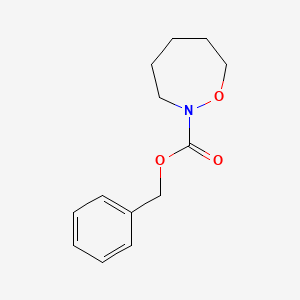![molecular formula C23H25NO4 B6234853 1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]cyclopentane-1-carboxylic acid CAS No. 2758004-44-1](/img/no-structure.png)
1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]cyclopentane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]cyclopentane-1-carboxylic acid is a useful research compound. Its molecular formula is C23H25NO4 and its molecular weight is 379.4. The purity is usually 95.
BenchChem offers high-quality 1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]cyclopentane-1-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]cyclopentane-1-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the protection of the amine group, followed by the reaction with the fluorenylmethoxycarbonyl (Fmoc) group. The Fmoc group is then deprotected, and the resulting amine is coupled with the cyclopentanecarboxylic acid to form the final product.", "Starting Materials": [ "Cyclopentanecarboxylic acid", "N,N-diisopropylethylamine (DIPEA)", "N-hydroxysuccinimide (NHS)", "1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)", "Fluorenylmethoxycarbonyl chloride (Fmoc-Cl)", "9H-fluorene-9-methanol", "Ethyl acetate", "Methanol", "Dichloromethane", "Dimethylformamide (DMF)", "Triethylamine (TEA)", "Diethyl ether", "Hydrochloric acid (HCl)", "Sodium hydroxide (NaOH)" ], "Reaction": [ "Step 1: Protection of the amine group", "Cyclopentanecarboxylic acid is dissolved in DMF and DIPEA is added. The mixture is cooled to 0°C and EDC and NHS are added. The reaction mixture is stirred for 30 minutes and then the amine group is protected with Fmoc-Cl. The mixture is stirred for 2 hours and then washed with water and dried.", "Step 2: Reaction with Fmoc group", "The Fmoc-protected amine is dissolved in DMF and TEA is added. The mixture is cooled to 0°C and Fmoc-Cl is added. The reaction mixture is stirred for 2 hours and then washed with water and dried.", "Step 3: Deprotection of Fmoc group", "The Fmoc-protected amine is dissolved in a mixture of dichloromethane and methanol. HCl is added dropwise until the pH reaches 2. The mixture is stirred for 30 minutes and then washed with water and dried.", "Step 4: Coupling with cyclopentanecarboxylic acid", "The deprotected amine is dissolved in DMF and TEA is added. The mixture is cooled to 0°C and EDC and NHS are added. The reaction mixture is stirred for 30 minutes and then cyclopentanecarboxylic acid is added. The mixture is stirred for 2 hours and then washed with water and dried.", "Step 5: Final deprotection", "The final product is dissolved in a mixture of diethyl ether and NaOH. The mixture is stirred for 30 minutes and then washed with water and dried." ] } | |
CAS RN |
2758004-44-1 |
Product Name |
1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]cyclopentane-1-carboxylic acid |
Molecular Formula |
C23H25NO4 |
Molecular Weight |
379.4 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[2-(prop-2-yn-1-yloxy)ethoxy]acetic acid](/img/structure/B6234869.png)